Imidazole-1-carboxylic acid, methyl ester

Overview

Description

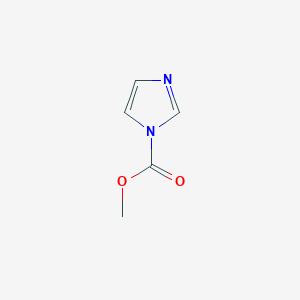

Imidazole-1-carboxylic acid, methyl ester is a heterocyclic organic compound characterized by an imidazole ring substituted at the 1-position with a carboxylic acid methyl ester group. Its molecular formula is C₆H₇N₂O₂, with a molecular weight of 139.13 g/mol. The compound is widely utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes due to its reactive ester moiety and imidazole ring, which can participate in hydrogen bonding and metal coordination .

Key structural features include:

- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, enabling π-π stacking and acid-base reactivity.

- Methyl ester group: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids, which can be hydrolyzed under basic or acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-carboxylic acid, methyl ester can be achieved through several methods. One common approach involves the reaction of imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while oxidation and reduction can produce corresponding alcohols or ketones .

Scientific Research Applications

Chemistry

Imidazole-1-carboxylic acid, methyl ester serves as a crucial building block in the synthesis of complex molecules. It is utilized in:

- Synthesis of Pharmaceuticals: Acts as an intermediate in developing drugs with antimicrobial, antifungal, and anticancer properties.

- Agrochemicals: Used in creating pesticides and herbicides due to its reactive nature .

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules: It aids in studying enzyme mechanisms by modifying substrates or inhibitors.

- Cellular Effects: Influences cell signaling pathways and gene expression by interacting with various proteins and enzymes. For instance, it can modulate the activity of kinases and phosphatases .

Medicine

Methyl imidazole-1-carboxylate has been explored for its potential therapeutic effects:

- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties: Investigated as part of drug formulations targeting cancer cells through specific biochemical pathways .

Industry

In industrial applications, this compound is significant for:

- Polymer Production: Used in synthesizing polymers and resins with tailored properties.

- Material Science: Employed in creating materials that require specific chemical functionalities .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for pharmaceuticals and agrochemicals | Essential for the synthesis of complex organic molecules |

| Biology | Enzyme mechanism studies; biomolecule modification | Influences signaling pathways; modulates gene expression |

| Medicine | Antimicrobial and anticancer drug development | Effective against bacteria; potential in cancer therapies |

| Industry | Polymer and resin production | Valuable for creating materials with specific properties |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of imidazole derivatives, including methyl imidazole-1-carboxylate. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential for developing new antibiotics .

Case Study 2: Drug Development

Research focused on synthesizing novel drugs using imidazole derivatives highlighted its role as an intermediate that enhances efficacy against cancer cells. The compound was integrated into drug formulations that showed improved selectivity towards tumor cells compared to conventional therapies .

Mechanism of Action

The mechanism of action of imidazole-1-carboxylic acid, methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The imidazole ring can also participate in coordination with metal ions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural Analogs: Ester Variations

Table 1: Comparison of Imidazole Carboxylic Acid Esters

Key Observations :

- Ester Group Influence : Methyl and ethyl esters exhibit higher reactivity toward hydrolysis compared to bulky tert-butyl esters, which are more stable under acidic/basic conditions .

- Functional Group Effects: Amino-substituted derivatives (e.g., Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate) show enhanced biological activity due to hydrogen-bonding interactions .

Functional Group Modifications

Key Findings :

- Thioesters (e.g., Carbimazole) exhibit distinct pharmacological properties compared to oxo-esters, with altered metabolic stability .

- Naphthalimide-substituted esters demonstrate superior bioactivity in agrochemical applications, likely due to increased lipophilicity and π-π interactions .

Reaction Kinetics and Stability

Evidence from transaminase studies (Figure 4 in ) highlights that methyl esters (e.g., 3-oxohexanoic acid methyl ester) exhibit ~20% higher reaction rates with CV_TA enzyme variants compared to ethyl esters under standardized conditions (45°C, 10 mM 1-PEA). This suggests methyl esters are more favorable in enzymatic transformations due to reduced steric hindrance .

Biological Activity

Imidazole-1-carboxylic acid, methyl ester, a derivative of imidazole, is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are characterized by their five-membered heterocyclic structure, which includes two nitrogen atoms. These compounds exhibit a broad spectrum of biological activities, including:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

- Antioxidant

The structural features of imidazole contribute to its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Target Interactions

This compound primarily interacts with enzymes and proteins involved in critical biochemical pathways. Notably, it has been shown to bind with carboxylesterases, facilitating the hydrolysis of ester bonds and influencing metabolic processes.

Biochemical Pathways

The compound modulates several cellular processes by affecting signaling pathways and gene expression. It can influence the activity of kinases and phosphatases, leading to alterations in cellular responses. Additionally, it interacts with transcription factors that regulate gene transcription.

Pharmacokinetics

This compound is highly soluble in polar solvents, which enhances its bioavailability. The compound's pharmacokinetic properties are crucial for its therapeutic efficacy and safety profile.

Antitumor Activity

Research has demonstrated the potent anticancer effects of imidazole derivatives. For instance, studies showed that certain imidazole compounds exhibit strong inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| C2 | Breast (MCF-7) | 0.75 | Induces apoptosis |

| C14 | Breast (MCF-7) | 0.38 | Inhibits GSK-3β |

| C13 | Melanoma | 2.4 | BRAF V600E kinase inhibition |

These findings indicate that imidazole derivatives can serve as promising candidates for cancer therapy .

Antimicrobial Properties

This compound also demonstrates significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and reducing inflammation associated with infections .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer properties of synthesized imidazole derivatives against multiple cancer cell lines. Compound C12 showed remarkable anti-proliferative activity against breast cancer cells with an IC50 value of 0.38 µM .

- Inhibition Studies : In another investigation, imidazole derivatives were tested for their ability to inhibit HIV integrase interactions. Several compounds exceeded a 50% inhibition threshold, indicating their potential as antiviral agents .

Q & A

Q. What are the common synthetic routes for preparing imidazole-1-carboxylic acid, methyl ester, and what experimental parameters are critical for yield optimization?

Basic

The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to form the imidazole ring and ester group. For example, esterification of imidazole-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. Key parameters include:

- Temperature : Optimal esterification occurs at 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading : 1–5 mol% of acid catalyst (e.g., p-toluenesulfonic acid) .

- Reaction time : 12–24 hours, monitored via TLC or HPLC to confirm completion.

Advanced protocols may use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during ring functionalization .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for imidazole-1-carboxylic acid derivatives?

Advanced

Discrepancies in spectral data often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

- Variable-temperature NMR : To identify tautomeric equilibria (e.g., N–H proton exchange in DMSO-d₆) .

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in molecular geometry. For instance, SC-XRD confirmed the planar structure of 1-(4-methoxyphenyl)-1H-imidazole derivatives with bond lengths of 1.32–1.38 Å for C–N .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks to rule out impurities .

Q. What are the best practices for assessing the hydrolytic stability of the methyl ester group under physiological conditions?

Advanced

Hydrolysis of the ester group impacts drug bioavailability. Experimental approaches include:

- pH-dependent stability assays : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via HPLC. For example, methyl esters in imidazole derivatives show <10% hydrolysis at pH 7.4 after 24 hours but degrade rapidly at pH <2 .

- Enzymatic studies : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Kinetic parameters (Km, Vmax) quantify susceptibility .

- Computational modeling : Density functional theory (DFT) predicts electron density at the ester carbonyl group, correlating with hydrolysis rates .

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?

Advanced

Imidazole derivatives are known for antimicrobial properties. A robust protocol includes:

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, analogs like 1-ethyl-5-phenyl-1H-imidazole-2-thiol showed MIC values of 8–16 µg/mL .

- Mechanistic studies :

- Synergistic studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized this compound?

Basic

Quality control requires sensitive impurity profiling:

- HPLC with UV detection : Use a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). Detect at 254 nm .

- LC-MS/MS : Identifies impurities at ppm levels by comparing fragmentation patterns with reference standards .

- Residual solvent analysis : Gas chromatography (GC) with headspace sampling for solvents like methanol or DMF .

Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Density functional theory (DFT) and molecular docking provide insights:

- DFT calculations : Predict electrophilic sites via Fukui indices. For example, the carbonyl carbon in the ester group has high electrophilicity (f⁻ = 0.45) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. Docking scores < −7.0 kcal/mol suggest strong binding .

- Reaction pathway modeling : Software like Gaussian or ORCA optimizes transition states and activation energies for SN2 mechanisms .

Q. What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?

Advanced

Scale-up challenges include heat management and purity control:

- Flow chemistry : Continuous reactors (e.g., microfluidic chips) improve mixing and heat transfer, reducing side reactions .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Crystallization optimization : Use anti-solvent addition (e.g., water) to enhance yield and purity. For example, cooling from 60°C to 0°C at 1°C/min achieves >95% recovery .

Properties

IUPAC Name |

methyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCPMLVMNQVRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.